4-Bromo-3-(methylthio)-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-bromo-3-methylsulfanyl-1H-indazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
OLAPMMIUFGNWGW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3 Methylthio 1h Indazole and Analogous Indazole Scaffolds
Established Synthetic Routes to Halogenated Indazoles
The synthesis of halogenated indazoles is a critical area of organic chemistry, as these compounds serve as versatile intermediates for creating a wide array of more complex molecules, particularly in the development of pharmaceuticals. nih.gov The introduction of a halogen atom, such as bromine, onto the indazole ring system opens up possibilities for further functionalization through various cross-coupling reactions. chim.it
Regioselective Bromination Techniques for Indazole Cores
Achieving regioselectivity—the control of where on the molecule the reaction occurs—is a key challenge in the synthesis of substituted indazoles. The indazole ring has several positions where bromination can take place, and directing the bromine atom to the desired position is crucial for the synthesis of a specific target compound.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various heterocyclic compounds, including indazoles. chim.it It is favored for its ability to provide a controlled source of bromine, often leading to higher selectivity compared to the use of elemental bromine (Br₂), which can be less selective and more hazardous to handle. nih.gov The reaction conditions, such as the solvent and temperature, can be fine-tuned to achieve the desired brominated product in good yields. rsc.org For instance, the use of NBS in solvents like acetonitrile (B52724), dichloromethane, or methanol (B129727) has been reported for the regioselective introduction of a bromine atom at the 3-position of the indazole ring. chim.it
Recent research has demonstrated a metal-free method for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Br, Cl). rsc.org This approach is noteworthy for its use of environmentally friendly solvents and mild reaction conditions. rsc.org By adjusting the reaction parameters, it is possible to synthesize mono-, poly-, and even hetero-halogenated indazoles in moderate to excellent yields. nih.govrsc.org For example, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS at 25°C yielded the 3-bromo product in 88% yield, which increased to 98% upon raising the temperature. nih.gov
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-Phenyl-2H-indazole | NBS (1.0 equiv) | Not specified | 25 | 3-Bromo-2-phenyl-2H-indazole | 88 |
| 2-Phenyl-2H-indazole | NBS (1.0 equiv) | Not specified | Higher Temp | 3-Bromo-2-phenyl-2H-indazole | 98 |
| 2-Phenyl-2H-indazole | NBS (1.3 equiv) | H₂O | 95 | 3-Bromo-2-phenyl-2H-indazole | 96 |
The position of halogenation on the indazole ring is influenced by several factors, including the nature of the substituents already present on the ring and the reaction conditions. For 1H-indazoles, electrophilic substitution, such as bromination, typically occurs at the C3, C5, or C7 positions. The inherent electronic properties of the indazole nucleus generally direct incoming electrophiles to the C3 position. chim.it
However, for 2H-indazoles, the situation can be different. Studies have shown that direct C-H halogenation of 2H-indazoles can be highly regioselective. rsc.org By carefully controlling the amount of the brominating agent, it is possible to achieve mono-, di-, or even tri-bromination at specific positions. For example, using 1.3 equivalents of NBS in water at 95°C resulted in a high yield of the mono-brominated product. nih.gov Increasing the equivalents of NBS can lead to di-substituted products, such as 3,7-dibromo-2H-indazole, with no detection of the 3,5-dibromo isomer. nih.gov This high degree of selectivity is a significant advantage in synthetic chemistry. The choice of solvent can also influence the outcome, with solvents like ethanol (B145695) or acetonitrile sometimes improving the yield of di-halogenated products. nih.gov
Furthermore, the sequence of halogenation can be controlled to produce hetero-halogenated indazoles. For instance, a bromination reaction followed by a chlorination can yield 3-bromo-7-chloro-2H-indazoles. nih.govrsc.org The reverse sequence, chlorination followed by bromination, can produce 3-chloro-7-bromo-2H-indazoles, although sometimes in lower yields due to the differing reactivity of the halogenating agents and the C7 position of the indazole. nih.govrsc.org
| Starting Material | Reagents | Product |
| 2H-Indazole | Bromination then Chlorination | 3-Bromo-7-chloro-2H-indazole |
| 2H-Indazole | Chlorination then Bromination | 3-Chloro-7-bromo-2H-indazole |
Diazotization and Intramolecular Cyclization Pathways for Bromoindazole Formation
An alternative strategy for the synthesis of bromoindazoles involves diazotization followed by an intramolecular cyclization. This method is particularly useful for constructing the indazole ring itself from acyclic precursors. While the provided search results focus more on the direct halogenation of a pre-existing indazole ring, the principles of diazotization and cyclization are fundamental in heterocyclic chemistry for forming ring systems. researchgate.netnih.govresearchgate.net
In a typical sequence that could be adapted for bromoindazole synthesis, an appropriately substituted aminobenzene derivative would undergo diazotization to form a diazonium salt. This highly reactive intermediate can then undergo an intramolecular cyclization to form the indazole ring. If the starting aminobenzene contains a bromine atom at the desired position, this will be incorporated into the final indazole product. The specific conditions for the diazotization (e.g., using sodium nitrite (B80452) and an acid) and the subsequent cyclization would need to be optimized for each specific substrate. nih.govresearchgate.net For example, a one-pot process involving diazotization using reagents like 4-methylbenzenesulfonyl azide (B81097) followed by a copper-catalyzed intramolecular cyclization has been developed for the synthesis of related heterocyclic systems. researchgate.net
Strategies for Introduction and Modification of Thioalkyl Moieties on Heterocyclic Systems
The introduction of thioalkyl groups, such as the methylthio group (-SCH₃), onto heterocyclic rings is another important transformation in medicinal and materials chemistry. diva-portal.org These groups can significantly alter the biological and physical properties of the parent molecule.
Reduction Methodologies for Sulfinyl to Thio Group Conversion in Indazole Derivatives
The conversion of a sulfinyl (sulfoxide) group to a thio (sulfide or thioether) group is a crucial reductive step in the synthesis of molecules such as 4-Bromo-3-(methylthio)-1H-indazole, should the synthetic route proceed through a 4-bromo-3-(methylsulfinyl)-1H-indazole intermediate. The oxidation of a thioether to a sulfoxide (B87167) is often a necessary step to modulate reactivity or introduce chirality, with the subsequent reduction completing the synthetic sequence. A variety of reagents are available for the deoxygenation of sulfoxides, offering a range of selectivities and reaction conditions suitable for complex heterocyclic substrates like indazoles. organic-chemistry.org
Several established methods for this transformation are applicable to heterocyclic systems. These methods are generally chemoselective, leaving other functional groups on the indazole ring, such as the bromo substituent, intact. organic-chemistry.org For instance, the combination of triflic anhydride (B1165640) and potassium iodide is an effective system for the deoxygenation of sulfoxides to their corresponding sulfides in excellent yields at room temperature. organic-chemistry.org Another common and mild method involves the use of sodium borohydride (B1222165) in the presence of a catalyst like iodine in an anhydrous solvent such as THF, which efficiently converts various sulfoxides to thioethers. organic-chemistry.org
Other notable reagent systems for this reduction include:
Thionyl chloride (SOCl₂) and triphenylphosphine (B44618) (Ph₃P): This combination provides a mild and efficient reduction of sulfoxides in THF at room temperature. organic-chemistry.org
3-Mercaptopropionic acid with catalytic NBS or I₂: This system operates at ambient temperature and is notable for its tolerance of acid-sensitive groups. organic-chemistry.org
Indium and pivaloyl chloride: This system also functions at room temperature to yield sulfides in high yields. organic-chemistry.org
Table 1: Selected Reagents for Sulfoxide to Thioether Reduction
| Reagent System | Typical Conditions | Reference |
|---|---|---|
| Triflic anhydride / Potassium iodide | Acetonitrile, Room Temperature | organic-chemistry.org |
| Sodium borohydride / Iodine | Anhydrous THF | organic-chemistry.org |
| SOCl₂ / Ph₃P | THF, Room Temperature | organic-chemistry.org |
| 3-Mercaptopropionic acid / NBS or I₂ (cat.) | Acetonitrile, Room Temperature | organic-chemistry.org |
Advanced Coupling Reactions in Indazole Synthesis
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to build molecular complexity. For the indazole scaffold, these reactions are indispensable for introducing a wide array of substituents at various positions, which is key for developing derivatives with tailored properties. Both palladium and copper-catalyzed reactions have been extensively developed for the functionalization and direct synthesis of indazole rings.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of indazole synthesis, they are frequently used to functionalize halogenated precursors, such as bromo-indazoles. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a prominent example. A regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a palladium-catalyzed Suzuki–Miyaura reaction with various boronic acids, has been described as an effective method for creating C7-arylated 1H-indazoles. organic-chemistry.org
Further advancements include palladium-catalyzed domino reactions. For instance, a novel synthesis of 3-amino-2H-indazoles starts from readily available 2-halobenzonitriles. The process involves a regioselective palladium-catalyzed coupling with monosubstituted hydrazines, followed by an intramolecular hydroamination, to afford a diverse range of substituted 2H-indazole analogues in good to excellent yields. nih.gov Similarly, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Indazole Functionalization
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C7-Bromo-4-substituted-1H-indazoles, Boronic acids | Palladium catalyst | C7-Arylated-1H-indazoles | organic-chemistry.org |
| Domino Reaction | 2-Halobenzonitriles, Monosubstituted hydrazines | Palladium catalyst | 3-Amino-2H-indazoles | nih.gov |
| Arylation/Cyclization | 2-Bromobenzonitriles, Benzophenone hydrazone | Palladium catalyst, then acid | Substituted 3-aminoindazoles | nih.gov |
Copper-catalyzed reactions are particularly important for forming carbon-nitrogen (C-N) bonds, a key step in many indazole syntheses. These methods often provide an alternative to palladium-catalyzed routes and can exhibit different or complementary reactivity. A significant application is in the construction of the indazole ring itself.
One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles. In one example, 2-bromobenzaldehydes, primary amines, and sodium azide react in the presence of a copper catalyst, which facilitates the crucial C-N and N-N bond formations. nih.govgoogle.com This method demonstrates a broad substrate scope and high tolerance for various functional groups. nih.govgoogle.com Copper catalysis is also employed in cascade reactions, such as the synthesis of imidazo[1,2-b]indazoles from 2-(2H-indazol-2-yl)aniline and various bromides, which involves a copper-catalyzed C-N coupling followed by an intramolecular C-H amination. beilstein-journals.org
One-Pot and Cascade Synthetic Strategies for Indazole Derivatives
One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by minimizing intermediate purification steps. Several such strategies have been applied to the synthesis of indazole derivatives.
A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, providing moderate to good yields that are superior to the corresponding two-step sequences. spectrochem.in Another powerful example is the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, where the catalyst is key to forming both C-N and N-N bonds consecutively in the same vessel. organic-chemistry.orgnih.govgoogle.com
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also prominent. A copper-catalyzed cascade process combining C-N coupling and intramolecular C–H amination has been used to efficiently synthesize imidazo[1,2-b]indazoles. beilstein-journals.org These advanced strategies provide rapid access to complex fused heterocyclic systems based on the indazole core.
Electrochemical Synthesis Approaches for Substituted Indazoles
Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, often avoiding harsh reagents and operating under mild conditions. Electrochemical methods have been successfully developed for the synthesis and functionalization of indazoles.
One approach involves the electrochemical anodic oxidation of arylhydrazones to generate 1H-indazole derivatives in moderate to good yields. This method utilizes an operationally simple setup with inexpensive electrodes. frontierspecialtychemicals.com Another innovative electrochemical strategy allows for the selective synthesis of either 1H-indazoles or their N-oxides, with the outcome determined by the choice of cathode material. Using a reticulated vitreous carbon cathode selectively produces 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. nih.govchemrxiv.org This protocol is robust, tolerating a wide range of electron-rich and electron-poor substrates. nih.govchemrxiv.org Furthermore, electrochemical methods can be used for the selective N1-acylation of indazoles by first reducing them to indazole anions, which then react with acid anhydrides. nih.gov
Table 3: Overview of Electrochemical Syntheses for Indazoles
| Method | Precursor | Key Feature | Product | Reference |
|---|---|---|---|---|
| Anodic Oxidation | Arylhydrazones | Radical Csp²–H/N–H cyclization | 1H-Indazoles | frontierspecialtychemicals.com |
| Cathode-Determined Synthesis | Nitroarenes/Imines | Selective reduction; Paired electrolysis | 1H-Indazoles or 1H-Indazole N-oxides | nih.govchemrxiv.org |
| Reductive Acylation | 1H-Indazoles | Formation of indazole anion | N1-Acylated indazoles | nih.gov |
Advanced Spectroscopic and Analytical Characterization of Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis of Indazole Probes
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. ¹H NMR provides information about the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.
For a related compound, 4-bromo-3-methyl-1H-indazole , the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the indazole ring and a singlet for the methyl protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be indicative of their substitution pattern. For instance, a doublet of doublets or a triplet could be observed depending on the neighboring protons. The NH proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum of 4-bromo-3-methyl-1H-indazole would display signals for each unique carbon atom. The carbon attached to the bromine atom would be influenced by the halogen's electronegativity and would appear at a specific chemical shift. The methyl carbon would resonate at a characteristic upfield position.
Illustrative ¹H and ¹³C NMR Data for a Hypothetical Indazole Derivative:
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| CH₃ | 2.5 (s, 3H) | 15.0 |
| C3 | - | 145.0 |
| C4 | - | 115.0 (C-Br) |
| H5 | 7.4 (d, J = 8.0 Hz, 1H) | 125.0 |
| H6 | 7.2 (t, J = 8.0 Hz, 1H) | 122.0 |
| H7 | 7.6 (d, J = 8.0 Hz, 1H) | 128.0 |
| C3a | - | 140.0 |
| C7a | - | 120.0 |
| NH | 13.0 (br s, 1H) | - |
Note: This is a hypothetical data set for illustrative purposes and does not represent the actual data for 4-Bromo-3-(methylthio)-1H-indazole.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. For an indazole derivative, COSY would show correlations between the aromatic protons on the benzene (B151609) ring portion.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for piecing together the entire molecular framework by connecting different spin systems and identifying quaternary carbons. For instance, the methyl protons would show an HMBC correlation to the C3 carbon in a 3-methylindazole derivative.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
For This compound , the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two m/z units.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 4-bromo-3-methyl-1H-indazole , the exact mass is calculated as 209.9793 Da. nih.gov HRMS would be used to confirm the molecular formula of "this compound" by matching the experimentally measured exact mass to the calculated theoretical mass.
Illustrative HRMS Data:
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |
| 4-Bromo-3-methyl-1H-indazole | C₈H₇BrN₂ | 209.9793 | 209.9795 |
Note: This data is for a related compound and serves as an example.
LC-MS and GC-MS Applications in Mixture Analysis and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These techniques are essential for analyzing mixtures, identifying components, and providing structural information. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte. For many indazole derivatives, LC-MS is a suitable method.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For This compound , the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks for the methyl group (S-CH₃) would be expected just below 3000 cm⁻¹.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-N stretch: Typically found in the 1000-1350 cm⁻¹ region.
C-Br stretch: A strong absorption band in the fingerprint region, typically below 800 cm⁻¹.
C-S stretch: A weaker absorption band, also in the fingerprint region.
Illustrative IR Data for a Hypothetical Indazole Derivative:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3350 (broad) |
| C-H Stretch (Aromatic) | 3050 |
| C-H Stretch (Aliphatic) | 2950, 2870 |
| C=C Stretch (Aromatic) | 1600, 1480 |
| C-Br Stretch | 650 |
Note: This is a hypothetical data set for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn dictated by the molecular structure, particularly the nature of its chromophores (light-absorbing groups) and the extent of conjugation.
For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the fused benzene and pyrazole (B372694) rings. The presence of substituents—the bromo group, the methylthio group, and the inherent N-H and C=N bonds of the indazole core—will influence the positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands.
In a study on newly synthesized bipyrazole derivatives, UV-Vis electronic spectra were recorded in ethanol (B145695) to characterize the electronic properties of the compounds mdpi.com. For this compound, one would anticipate a complex spectrum with multiple absorption bands in the 200-400 nm range, characteristic of substituted aromatic systems. Analysis of the precise λmax values and their corresponding molar absorptivities would provide valuable insight into the electronic structure of the molecule.
Table 1: Expected UV-Vis Absorption Data for a Generic Substituted Indazole
| Transition | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 250 | High-energy transition of the benzene ring (E-band) |
| π → π | 250 - 300 | Lower-energy transition of the benzene ring (B-band) |
| n → π* | > 300 | Transition involving non-bonding electrons on nitrogen or sulfur, often of lower intensity |
This table represents a generalized expectation for a substituted indazole and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
For this compound, a successful single-crystal XRD analysis would unambiguously confirm its molecular structure, tautomeric form (1H- vs. 2H-indazole), and the conformation of the methylthio group relative to the indazole ring. The analysis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) bound to human serum albumin, for instance, utilized X-ray crystallography to reveal the precise binding sites and coordination of the metal center nih.gov.
In another example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net The analysis revealed the compound crystallized in the triclinic crystal system with a P-1 space group and provided detailed unit cell parameters. mdpi.comresearchgate.net Similar data would be obtained for this compound, assuming a suitable single crystal can be grown. The data would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).
Furthermore, the analysis of intermolecular interactions is crucial. The N-H group of the indazole ring is a hydrogen bond donor, and the nitrogen atoms can act as acceptors. The bromine atom can also participate in halogen bonding. These interactions play a key role in the formation of the crystal lattice. Hirshfeld surface analysis, often performed in conjunction with XRD, can be used to visualize and quantify these intermolecular contacts. mdpi.comresearchgate.net
Table 2: Illustrative Crystallographic Data for a Substituted Heterocyclic Compound
| Parameter | Example Value | Information Provided |
| Crystal System | Triclinic | The basic symmetry of the unit cell. |
| Space Group | P-1 | The set of symmetry operations for the unit cell. |
| a (Å) | 5.9308(2) | Unit cell dimension. |
| b (Å) | 10.9695(3) | Unit cell dimension. |
| c (Å) | 14.7966(4) | Unit cell dimension. |
| α (°) | 100.5010(10) | Unit cell angle. |
| β (°) | 98.6180(10) | Unit cell angle. |
| γ (°) | 103.8180(10) | Unit cell angle. |
| Volume (ų) | 900.07(5) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (mg/m³) | 1.573 | The calculated density of the crystal. |
Data presented is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an example of the type of information obtained from an X-ray diffraction study. mdpi.com
Theoretical and Computational Chemistry Studies of 4 Bromo 3 Methylthio 1h Indazole and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dee-bookshelf.de It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. mpg.dee-bookshelf.de DFT calculations are instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity, by approximating the exchange-correlation energy functional. mpg.dee-bookshelf.de
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. unicamp.br For 4-Bromo-3-(methylthio)-1H-indazole, this involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Conformational analysis is also crucial, especially for the methylthio group, to identify different rotational isomers (conformers) and their relative energies. This analysis helps in understanding the preferred spatial arrangement of the molecule, which can influence its interactions with other molecules. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap) and Electron Transfer Properties
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. taylorandfrancis.commalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.commalayajournal.org
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. taylorandfrancis.comresearchgate.net For this compound and its analogues, the HOMO-LUMO gap can be calculated to predict their electron transfer properties and relative reactivity. rsc.org
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Example Analogue 1 | -6.2 | -1.5 | 4.7 |
| Example Analogue 2 | -5.9 | -1.2 | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. uni-muenchen.deresearchgate.net
Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the sulfur atom of the methylthio group, suggesting these are potential sites for electrophilic interaction. The bromine atom and the hydrogen attached to the nitrogen would likely exhibit positive potential. nih.gov
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgwisc.edu It helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecule. uni-muenchen.deq-chem.com
Table 2: NBO Analysis - Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(2) | π*(C(3)-C(3a)) | Data not available |
| π(C(5)-C(6)) | π*(C(4)-C(5)) | Data not available |
| LP(1) S(1) | σ*(C(3)-N(2)) | Data not available |
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
A variety of quantum chemical descriptors can be calculated from DFT results to provide a more quantitative understanding of reactivity and intermolecular interactions. researchgate.netrsc.org These descriptors include:
Electronegativity (χ): The tendency of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.
These descriptors are valuable for comparing the reactivity of different analogues of this compound and for predicting how they will interact with other molecules. mdpi.commdpi.com
Table 3: Quantum Chemical Descriptors
| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Example Analogue 1 | 3.85 | 2.35 | 3.15 |
| Example Analogue 2 | 4.05 | 2.35 | 3.49 |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. nih.govrobustellilab.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of intermolecular interactions in a more realistic, dynamic environment. nih.govnih.gov
For this compound, MD simulations could be used to:
Explore the different conformations of the molecule and their relative populations.
Simulate its interaction with a solvent or a biological target, such as a protein.
Calculate binding free energies to predict the strength of intermolecular interactions. japsr.in
These simulations provide insights into the flexibility of the molecule and the nature of its interactions with its environment, which are crucial for applications in drug design and materials science. japsr.in
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govrsc.org Computational chemistry provides powerful tools to understand how the structural features of indazole derivatives, such as this compound, relate to their biological functions. Methodologies like Quantitative Structure-Activity Relationship (QSAR), ligand-based drug design, and pharmacophore modeling are instrumental in rationalizing experimental data and guiding the design of new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is foundational in modern drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanism of action at a molecular level. nih.govjocpr.com For indazole scaffolds, QSAR studies have been successfully applied to elucidate the key structural features that govern their activity against various biological targets.
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com These properties are quantified using molecular descriptors, which can be categorized into several classes:
Electronic Descriptors: These describe the electron distribution in a molecule and include parameters like partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters). jocpr.com
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity, size, and branching.
In a typical QSAR study on indazole derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. aboutscience.euaboutscience.eu For each compound, a set of molecular descriptors is calculated. Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. aboutscience.euelsevierpure.com
A generic QSAR equation can be represented as: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, ... Dₙ are the molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients, indicating the weight or importance of each descriptor.
For instance, a 3D-QSAR study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors generated models with strong statistical validation, providing a framework for designing new inhibitors based on steric and electrostatic fields. nih.gov Similarly, QSAR models for indazole compounds targeting SAH/MTAN-mediated quorum sensing successfully identified essential 2D and 3D descriptors to explain their inhibitory activity. aboutscience.eu The robustness and predictive power of a QSAR model are evaluated using several statistical metrics, as shown in the table below. nih.govelsevierpure.comnih.gov
| Statistical Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Leave-One-Out Cross-Validation Coefficient | q² or r²_LOO | A measure of the internal predictive ability of the model. | > 0.5 |
| External Validation Coefficient | r²_pred | Measures the predictive power of the model on an external test set of compounds not used in model generation. | > 0.6 |
| Standard Error of Estimate | SEE | Measures the goodness of fit of the regression model. | Low value |
In the context of this compound, a QSAR model would analyze how the bromo group at the C4 position and the methylthio group at the C3 position contribute to its activity. The bromo group would influence electronic descriptors through its electron-withdrawing nature and steric descriptors due to its size. The methylthio group would contribute to hydrophobicity and also has specific steric and electronic characteristics. QSAR studies on analogous series, such as 3-bromo-pyrroledione derivatives, have revealed that steric and electrostatic interactions are primary drivers of ligand-enzyme interactions. jocpr.com
Ligand-Based Drug Design Principles Applied to Indazoles
Ligand-based drug design (LBDD) encompasses a set of computational techniques used when the three-dimensional structure of the biological target is unknown. Instead, the design process relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. The fundamental assumption is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov For the indazole scaffold, LBDD strategies have been pivotal in developing inhibitors for various targets, including protein kinases. nih.govnih.gov
The LBDD process typically begins with a "lead compound," a molecule with known activity, which is then systematically modified to improve potency and selectivity. This lead optimization is guided by understanding the Structure-Activity Relationships (SAR) within a series of analogues. nih.gov For example, a study on N-substituted prolinamido indazoles as Rho kinase (ROCK) inhibitors used a known active compound as a template to design and synthesize new derivatives, leading to analogues with significantly improved potency. nih.gov
Key principles and strategies in LBDD applied to indazoles include:
Bioisosteric Replacement: This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere), with the aim of enhancing activity or improving pharmacokinetic properties. In designing indazole derivatives, replacing a nitro group, which can have genotoxic potential, with a more flexible N-substituted prolinamido group is an example of this strategy. nih.gov
Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a chemically different but functionally equivalent scaffold. This can lead to novel chemical series with improved properties. The indazole ring itself is often used as a scaffold in drug design due to its favorable properties and synthetic accessibility. rsc.org
Fragment-Based Design: In this approach, small molecular fragments that bind to adjacent sites on a target are identified and then linked together to create a larger, more potent lead compound. A fragment-led de novo design approach was used to discover 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov
These design principles are often integrated with QSAR and pharmacophore modeling to create a comprehensive LBDD workflow. For this compound, LBDD would involve exploring modifications at various positions of the indazole ring. For instance, the methylthio group (-SCH₃) at C3 could be replaced with other groups (e.g., -OCH₃, -NHCH₃) to probe the importance of the sulfur atom and the size of the substituent. Similarly, the bromine at C4 could be substituted with other halogens (F, Cl) or small alkyl groups to fine-tune the electronic and steric properties of that region of the molecule.
Pharmacophore Modeling for Key Electronic and Steric Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov Pharmacophore modeling is a cornerstone of LBDD and is used for virtual screening to identify novel scaffolds and for aligning molecules in 3D-QSAR studies. nih.govnih.gov
The process of generating a pharmacophore model for indazole derivatives involves:
Selection of a Training Set: A diverse set of active indazole analogues is chosen.
Conformational Analysis: The possible 3D structures (conformations) of each molecule are generated.
Feature Identification: Common chemical features among the active molecules are identified.
Model Generation and Validation: A hypothesis is generated that places these features in a specific 3D arrangement. The model's ability to distinguish active from inactive compounds is then validated.
A study on indazole derivatives as HIF-1α inhibitors led to the generation of a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4), which could be used to design potent new inhibitors. nih.gov Similarly, a pharmacophore model for glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors revealed the existence of at least two distinct binding modes accessible to ligands within the kinase's binding pocket. nih.gov
For this compound, a pharmacophore model would define the spatial arrangement of key interaction points. The key features would likely include:
| Structural Feature of this compound | Potential Pharmacophoric Feature | Role in Molecular Interaction |
|---|---|---|
| Indazole NH group | Hydrogen Bond Donor (HBD) | Forms a crucial hydrogen bond with an acceptor group (e.g., a carbonyl oxygen) on the target protein. |
| Indazole N2 atom | Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a donor group on the target protein. |
| Benzene (B151609) ring of indazole | Aromatic/Hydrophobic Feature | Engages in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues in the binding site. |
| Bromo substituent at C4 | Hydrophobic/Halogen Bond Donor Feature | Contributes to hydrophobic interactions and can potentially form a halogen bond, a specific type of non-covalent interaction. |
| Methylthio group at C3 | Hydrophobic/Steric Feature | Occupies a hydrophobic pocket and its size and shape influence the fit within the binding site. |
The steric bulk and electronic influence of the bromo and methylthio groups are critical. 3D-QSAR contour maps, which are often generated alongside pharmacophore models, can visualize these features. nih.gov Green contours might indicate regions where bulky groups are favorable for activity, while yellow contours might show where bulk is detrimental. Similarly, blue contours could highlight areas where positive charge is preferred, and red contours where negative charge is favored. By mapping these features, researchers can rationally design new indazole analogues, like derivatives of this compound, with a higher probability of being biologically active.
Investigation of Molecular Interactions in Chemical Biology Excluding Clinical Outcomes
In Vitro Profiling of Biological Target Interactions and Mechanisms
The in vitro evaluation of 4-Bromo-3-(methylthio)-1H-indazole and its derivatives reveals a range of interactions with various biological targets. These studies are crucial for understanding the compound's potential as a modulator of biological pathways.
Characterization of Enzyme Inhibitory Mechanisms
The indazole scaffold is a common feature in many enzyme inhibitors. Research has explored the inhibitory potential of indazole derivatives against several classes of enzymes.
While specific allosteric or orthosteric binding analyses for this compound are not extensively detailed in the available literature, the broader class of indazole-based inhibitors has been shown to interact with enzymes through various binding modes. For instance, some indazole derivatives targeting kinases like Akt have been developed. nih.govias.ac.in These inhibitors can be either ATP-competitive, binding to the orthosteric site, or allosteric, binding to a site outside the active center. nih.gov The specific binding mode of this compound would require dedicated structural biology studies, such as X-ray crystallography or NMR spectroscopy, in complex with its target enzymes.
The kinetics of enzyme inhibition provide insight into the mechanism of action. For the broader class of indazole derivatives, both competitive and non-competitive inhibition have been observed.
Nitric Oxide Synthase (NOS) Inhibition: A series of 4-substituted indazoles have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency comparable to the reference inhibitor, 7-nitroindazole. nih.gov These inhibitors have demonstrated in vivo activity, suggesting they can effectively engage their target in a biological system. nih.gov Further studies on related compounds like 3-bromo-7-nitro indazole also confirmed potent NOS inhibition. nih.gov
FtsZ Inhibition: Novel 4-bromo-1H-indazole derivatives have been designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov Some of these compounds displayed moderate inhibition of cell division in bacteria like S. aureus, E. coli, and P. aeruginosa. nih.gov FtsZ inhibitors can act by disrupting the protein's polymerization or its GTPase activity. nih.govfrontiersin.org The indazole derivatives represent a promising class of FtsZ inhibitors for the development of new antibacterial agents. nih.govnih.gov
The following table summarizes the inhibitory activities of some 4-bromo-1H-indazole derivatives:
| Derivative | Target Enzyme | Observed Activity | Reference |
| 4-Bromo-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibition, comparable to 7-nitroindazole. | nih.gov |
| Novel 4-bromo-1H-indazole derivatives | Filamentous temperature-sensitive protein Z (FtsZ) | Moderate inhibition of cell division in various bacteria. | nih.gov |
Receptor Binding and Modulation Studies
Indazole derivatives have also been investigated for their ability to bind and modulate various receptors.
Cannabinoid Receptors: The indazole scaffold is a common structural motif in synthetic cannabinoids. nih.gov These compounds have been shown to bind to and activate cannabinoid receptors, CB1 and CB2. nih.gov While specific binding data for this compound is not available, the general class of indazole-based compounds has been extensively studied for cannabinoid receptor interaction. nih.govnih.gov
Vanilloid Receptor: There is currently no direct evidence in the provided search results to suggest that this compound has been specifically studied for its interaction with the vanilloid receptor (TRPV1).
Mechanistic Studies of Cellular and Subcellular Processes (In Vitro Models)
Understanding the effects of a compound at the cellular and subcellular level is critical to elucidating its mechanism of action.
Elucidation of Molecular Interaction Pathways and Downstream Effects
The inhibition of enzymes like NOS and FtsZ by indazole derivatives initiates a cascade of downstream effects.
Inhibition of Nitric Oxide Synthase: Inhibition of nNOS by 4-substituted indazoles leads to a reduction in the production of nitric oxide (NO), a key signaling molecule in the nervous system. nih.govnih.gov This can have various physiological consequences, as NO is involved in processes like neurotransmission and vasodilation. nih.gov
Inhibition of FtsZ: By inhibiting FtsZ, 4-bromo-1H-indazole derivatives can disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis. nih.govnih.gov This leads to the filamentation of bacterial cells and ultimately cell death, providing a clear mechanism for their antibacterial activity. nih.gov
Investigation of Cellular Process Modulation (e.g., Cell Division Inhibition, Apoptosis Induction in Cell Lines)
While specific studies detailing the effects of this compound on cellular processes such as cell division or apoptosis are not prominent in current research, the indazole scaffold itself is a well-established component in molecules that modulate these fundamental biological events.
Indazole derivatives have been identified as potent modulators of cellular viability, often through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain 1H-indazole derivatives have been shown to decrease cell viability by triggering both apoptosis and cell cycle arrest in cell lines. nih.gov The mechanism of apoptosis induction by heterocyclic compounds can be complex, sometimes involving the inhibition of key cellular proteins. For example, some brominated benzimidazole (B57391) derivatives, which share structural similarities with brominated indazoles, have been shown to induce apoptosis in leukemia and breast cancer cell lines. mdpi.com Other compounds are known to inhibit cell division (cytokinesis) without immediately stopping nuclear division, leading to the formation of multinucleated cells that subsequently undergo apoptosis. nih.gov
Given that the core indazole structure is present in numerous compounds with anti-proliferative effects, it is plausible that this compound could exhibit similar activities. However, without direct experimental evidence, its specific impact on cell division and apoptosis remains a subject for future investigation.
Structure-Activity Relationship (SAR) Elucidation for Indazole-Based Pharmacophores
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence interactions with biological targets.
Impact of Substituent Variation on Target Binding Affinity and Specificity
The substituents on the indazole ring play a critical role in determining the molecule's potency and selectivity for its biological target. SAR analyses of various indazole series have provided clear insights into the effects of different functional groups.
The 4-position of the indazole ring, where the bromo group is located in this compound, has been shown to be a crucial site for substitution. In the development of indazole arylsulfonamides as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org For inhibitors of the IDO1 enzyme, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to play a crucial role in inhibitory activity. nih.gov
The 3-position , occupied by a methylthio group in the compound of interest, is also a key site for modification. In one series of IDO1 inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was critical for strong inhibitory activity. nih.gov The introduction of a thio-substituent, as in a methylthio group, can influence the molecule's lipophilicity and its ability to form specific interactions with a target protein.
Below is a table summarizing SAR findings for various substituted indazoles from different studies.
| Indazole Position | Substituent | Target/Activity | Effect of Substitution | Citation |
| C4 | Methoxy, Hydroxy | CCR4 Antagonism | More potent than other groups at this position. | acs.org |
| N1 | meta-substituted benzyl (B1604629) groups | CCR4 Antagonism | Most potent N1-substituents. | acs.org |
| C3 | Carbohydrazide moiety | IDO1 Inhibition | Crucial for strong inhibitory activity. | nih.gov |
| C4 & C6 | Various | IDO1 Inhibition | Substituents at these positions play a crucial role. | nih.gov |
| C5, C6, C7 | Various small groups | CCR4 Antagonism | Only small groups tolerated, with C6 analogues being preferred. | acs.org |
| N1 | Various | EZH1/EZH2 Inhibition | Had stronger effects on EZH1 potency than EZH2 potency. | nih.gov |
This table is generated from data on various indazole derivatives to illustrate general SAR principles.
Positional Isomerism and Stereochemical Effects on Biological Interaction
The specific location of substituents on the indazole scaffold (positional isomerism) can dramatically alter a compound's biological profile. Even a minor shift of a functional group from one carbon to another can lead to significant changes in binding affinity and efficacy.
SAR studies on CCR4 antagonists revealed a clear preference for substitution at specific positions. While the C4 position could accommodate potent groups, only small substituents were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being the most preferred among these. acs.org This indicates that the topology of the target's binding pocket has specific spatial constraints.
Similarly, in another series of anti-cancer agents, moving an amino group from one position to another on a pyridine (B92270) ring attached to the indazole did not improve potency, highlighting the sensitivity of the molecule-target interaction to positional changes. nih.gov The two tautomeric forms of indazole, 1H-indazole and 2H-indazole, also represent a form of positional isomerism, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov The specific placement of the substituents in this compound—the bromine at C4 and the methylthio at C3—defines its unique chemical architecture and, consequently, its potential biological interactions.
Rational Design Principles for Indazole Scaffold Optimization
The indazole nucleus is a privileged scaffold in drug discovery, and its optimization is often guided by rational design principles to enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.org These strategies frequently combine computational modeling with synthetic chemistry.
Structure-Based and Knowledge-Based Design: A common approach involves using the three-dimensional structure of the target protein, often determined by X-ray crystallography, to guide the design of inhibitors. For example, structure-guided drug design has been used to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and Extracellular signal-Regulated Kinase (ERK). nih.gov In these efforts, the indazole moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the protein's backbone. hanyang.ac.kr Molecular docking simulations are used to predict how different substituents on the indazole ring will fit into the binding pocket and to explore potential new interactions. nih.gov
Fragment-Based Lead Discovery (FBLD): This technique involves identifying small molecular fragments that bind to the target protein and then growing or combining them to create a more potent lead compound. FBLD, combined with virtual screening, has been successfully used to discover indazole-based ligands that were subsequently optimized using structure-based design. nih.gov
Systematic Optimization: This involves the systematic synthesis and testing of a series of analogues to build a comprehensive SAR. For instance, a systematic optimization of indazole analogues led to the identification of irreversible and mutant-selective EGFR inhibitors. nih.gov Such campaigns may involve modifying the indazole core itself or the various substituents attached to it to improve properties like solubility, metabolic stability, and oral bioavailability. acs.org The development of this compound as a potential pharmacophore would likely follow these established principles of iterative design, synthesis, and testing.
Future Directions and Emerging Research Avenues for 4 Bromo 3 Methylthio 1h Indazole
Development of Novel and Efficient Synthetic Methodologies for Indazole Analogues
Recent advancements have highlighted the use of transition metal catalysts, such as palladium and copper, to facilitate the construction of the indazole core. nih.govmdpi.com For instance, methods involving Pd(OAc)2/P(tBu)3·HBF4 mediated oxidative benzannulation and Cu(OAc)2-mediated N-N bond formation have been developed for creating substituted 1H-indazoles. nih.gov Another approach involves a rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes. nih.gov These catalytic methods often provide moderate to good yields and tolerate a variety of functional groups, which is crucial for creating diverse chemical libraries for drug discovery. nih.govmdpi.com
A significant future trend is the development of "green" synthetic routes that minimize hazardous waste and avoid the use of costly and toxic heavy metals. researchgate.net One such innovative method describes the synthesis of indazoles through an unexpected rearrangement of 7-nitroisatins with hydrazine (B178648) hydrate, which forms the pyrazole (B372694) ring via a direct, metal-free C-H amination. researchgate.net Similarly, practical, large-scale syntheses that avoid column chromatography are being developed, such as a two-step sequence for producing a 7-bromo-4-chloro-1H-indazol-3-amine intermediate from inexpensive starting materials. chemrxiv.org
| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |
| Oxidative Benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | Forms 1H-indazoles from pyrazoles and internal alkynes. | nih.gov |
| N-N Bond Formation | Cu(OAc)₂ with O₂ | Efficiently cyclizes ketimine intermediates prepared from o-aminobenzonitriles. | nih.gov |
| C-H Activation/Coupling | Rhodium and Copper | Redox-neutral synthesis from imidate esters and nitrosobenzenes. | nih.gov |
| Isatin Rearrangement | Hydrazine Hydrate | Metal-free C-H amination to form the pyrazole ring. | researchgate.net |
| Regioselective Bromination | N-bromosuccinimide | A key step in a practical, scalable synthesis of a bromo-indazol-amine. | chemrxiv.orggoogle.com |
Integration of Advanced Computational Chemistry for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity before synthesis. For indazole analogues, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are pivotal. longdom.orgsigmaaldrich.com
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. longdom.org For example, 2D and 3D-QSAR models have been successfully used to guide the design of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, demonstrating high predictive accuracy. longdom.org These models help identify key structural features and substitutions that enhance biological efficacy. longdom.org
Molecular docking predicts how a molecule binds to the active site of a protein target. This technique was used to study how indazole derivatives fit into the C-terminal domain of Heat Shock Protein 90 (HSP90), a target in cancer therapy. nih.gov Such studies can reveal crucial interactions, like hydrogen bonds and electrostatic complementarity, that are responsible for a compound's potency. researchgate.netnih.gov Following docking, Molecular Dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. researchgate.netnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) derived from MD simulations confirm that the designed molecule remains stably bound to its target. researchgate.netnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical computational step that predicts the pharmacokinetic properties of designed compounds, ensuring they have favorable drug-like characteristics. longdom.orgnih.gov
| Computational Technique | Application Example | Key Insight | Reference |
| 2D/3D-QSAR | Design of TTK inhibitors | Identified structural attributes influencing biological activity. | longdom.org |
| Molecular Docking | Study of HSP90 inhibitors | Predicted binding pose and interactions in the C-terminal domain. | nih.gov |
| Molecular Dynamics (MD) | Evaluation of indazol-pyrimidines | Confirmed the stability of the compound-protein complex over time. | researchgate.netnih.gov |
| In Silico ADMET | Profiling of novel indazole derivatives | Predicted favorable solubility, absorption, and low toxicity profiles. | longdom.orgnih.gov |
Exploration of Underexplored Biological Targets for Indazole-Based Chemical Probes
While indazole derivatives are well-known as inhibitors of protein kinases like VEGFR, FGFR, and EGFR, a significant area of future research lies in exploring their potential against less conventional or entirely new biological targets. researchgate.netnih.gov The structural versatility of the indazole scaffold allows it to form specific interactions with a wide range of proteins, making it an ideal framework for developing chemical probes to investigate novel disease pathways. researchgate.netnih.gov
Emerging research has identified several non-kinase targets for indazole-based compounds. For instance, some derivatives have been investigated as inhibitors of viral polymerase, poly(ADP-ribose) polymerase (PARP), and as antagonists for the farnesoid X receptor. researchgate.net A novel class of 4-bromo-1H-indazole derivatives was recently developed to target the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, highlighting their potential as new antibacterial agents. nih.gov Another area of interest is the C-terminal domain of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of many proteins involved in cancer growth. nih.gov A series of indazole analogs were designed as C-terminal HSP90 inhibitors and showed potent anticancer activity, particularly against HER2-positive breast cancer. nih.gov
The development of chemical probes based on the 4-Bromo-3-(methylthio)-1H-indazole structure for these underexplored targets is a key strategy for validating their role in disease and providing starting points for new drug development programs.
| Biological Target Class | Specific Target Example | Therapeutic Potential | Reference |
| Bacterial Cell Division | Filamentous temperature-sensitive protein Z (FtsZ) | Novel antibacterial agents | nih.gov |
| Chaperone Proteins | Heat Shock Protein 90 (HSP90) C-terminus | Anticancer, particularly HER2-positive breast cancer | nih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase (PARP) | Anticancer | researchgate.net |
| Nuclear Receptors | Farnesoid X receptor | Metabolic diseases | researchgate.net |
| Viral Enzymes | Viral Polymerase | Antiviral therapy | researchgate.net |
Application of Chemoproteomics for Unbiased Target Discovery
A revolutionary approach to understanding the mechanism of action of small molecules like this compound derivatives is chemoproteomics. nih.gov Unlike traditional methods that test a compound against a single, predetermined target, chemoproteomics allows for the unbiased identification of all protein targets of a molecule within a complex biological system, such as a whole cell or tissue lysate. nih.gov This is crucial for discovering novel mechanisms of action and for identifying potential off-target effects that could lead to toxicity. nih.govyoutube.com
The process often involves creating a chemical probe by modifying the indazole compound with a reactive group and a reporter tag. This probe is then introduced to the proteome, where it covalently binds to its protein targets. Using mass spectrometry, these tagged proteins can be identified, providing a complete profile of the compound's interactions. nih.gov
This technology is particularly valuable for kinase inhibitors, as many indazoles are. Chemoproteomics can be used to create a "degradable kinome" map, which systematically evaluates which kinases can be targeted for degradation by small molecules. youtube.com This approach accelerates the discovery of new targeted protein degraders, a novel therapeutic modality. youtube.com By applying chemoproteomics to libraries of indazole analogues, researchers can move beyond known targets and uncover entirely new biological functions and therapeutic applications for this versatile chemical scaffold. nih.govyoutube.com
Q & A
Synthesis and Optimization
Basic Question: Q. What are common synthetic routes for preparing 4-Bromo-3-(methylthio)-1H-indazole, and how are intermediates validated? Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-bromo-imidazole derivatives can react with methylthio-substituted boronic acids under Pd catalysis, followed by cyclization to form the indazole core . Key intermediates are validated using TLC (e.g., Rf values), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, methylthio groups exhibit characteristic S-CH₃ signals at δ ~2.4 ppm in ¹H NMR, while bromine substituents influence aromatic proton splitting patterns .
Advanced Question: Q. How can researchers optimize reaction conditions to address low yields in cross-coupling steps? Methodological Answer: Low yields often arise from incomplete coupling or side reactions. Systematic optimization includes:
- Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃).
- Adjusting solvent polarity (DMF for high-temperature reactions vs. THF for milder conditions).
- Monitoring reaction progress via LC-MS or in situ IR. highlights a metal-free, greener approach using arylhydrazones as intermediates, which avoids Pd-related inefficiencies .
Structural Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- X-ray crystallography resolves bond lengths/angles (e.g., C-Br ~1.89 Å, C-S ~1.78 Å) and confirms regiochemistry .
- Vibrational spectroscopy (IR/Raman) identifies functional groups: S-CH₃ stretches at ~650–720 cm⁻¹ and indazole ring vibrations at ~1580 cm⁻¹ .
- Multinuclear NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and quantifies diastereotopic effects in asymmetric environments .
Advanced Question: Q. How can crystallographic data resolve ambiguities in molecular conformation? Methodological Answer: Dihedral angles between the indazole ring and substituents (e.g., methylthio group) are critical. For example, in , a dihedral angle of 23.17° between the benzene and triazole rings was determined via SHELX refinement, resolving steric clashes . Use software like OLEX2 or Mercury to model van der Waals radii and H-bonding interactions (e.g., C–H···N chains in crystal packing) .
Reactivity and Functionalization
Basic Question: Q. What are the primary chemical reactions of this compound? Methodological Answer:
- Nucleophilic substitution : Bromine at C4 is susceptible to displacement by amines or thiols.
- Oxidation : Methylthio group (-SMe) converts to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using mCPBA or H₂O₂ .
- Reduction : Dehalogenation via Pd/C/H₂ yields 3-(methylthio)-1H-indazole .
Advanced Question: Q. How can computational methods predict regioselectivity in electrophilic substitutions? Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, the C5 position in the indazole ring may show higher electrophilicity due to electron-withdrawing effects from bromine and sulfur. MESP (Molecular Electrostatic Potential) maps in reveal electron-deficient regions (positive potentials) guiding nitration or halogenation .
Biological Evaluation
Basic Question: Q. How is this compound screened for biological activity? Methodological Answer:
- Enzymatic assays : Test inhibition of α-glucosidase or cytochrome P450 isoforms using UV-Vis kinetics (e.g., IC₅₀ determination) .
- Antioxidant assays : DPPH radical scavenging quantifies EC₅₀ via absorbance decay at 517 nm .
Advanced Question: Q. What strategies link structural features to biological activity in SAR studies? Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., tubulin or kinases). shows 1H-indazole derivatives interacting with tubulin’s colchicine site via hydrophobic π-stacking .
- Pharmacophore modeling : Identify critical features (e.g., bromine as a hydrogen bond acceptor, methylthio as a hydrophobic anchor) using Schrödinger’s Phase .
Data Contradictions and Reproducibility
Advanced Question: Q. How should researchers address discrepancies in reported synthetic yields (e.g., 31% vs. 57% in similar routes)? Methodological Answer:
- Parameter auditing : Compare solvent purity, catalyst loading (e.g., 5 mol% Pd vs. 2 mol%), and reaction scale (micro vs. bulk).
- Byproduct analysis : Use HPLC-MS to detect side products (e.g., debrominated species or dimerization). attributes yield differences to boronic acid stoichiometry and workup methods (e.g., ice-water quench vs. slow precipitation) .
Analytical Challenges
Basic Question: Q. How are overlapping NMR signals deconvoluted for this compound? Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve coupling networks; HSQC correlates ¹H signals with ¹³C shifts (e.g., distinguishing C3-SMe from C4-Br environments) .
- Variable temperature NMR : Reduces signal broadening caused by slow rotation of the methylthio group .
Advanced Question: Q. What advanced techniques quantify trace impurities in synthesized batches? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
